2,5-difluoro-N-methylbenzamide chemical properties
2,5-difluoro-N-methylbenzamide chemical properties
[1][2][3][4][5][6][7][8][9][10]
Executive Summary
2,5-Difluoro-N-methylbenzamide (CAS: 392691-69-9) is a specialized fluorinated building block used primarily in the synthesis of bioactive small molecules.[1][2][3] Within medicinal chemistry, it serves as a critical scaffold for modulating metabolic stability and lipophilicity in drug candidates.[3] Its structural core—a benzamide ring substituted with fluorine atoms at the 2 and 5 positions—imparts unique electronic properties that influence protein-ligand binding interactions, particularly in androgen receptor antagonists (e.g., Enzalutamide analogs) and kinase inhibitors.[1][3]
This guide details the physicochemical profile, validated synthetic pathways, and handling protocols for this compound, designed for researchers requiring high-purity intermediates for structure-activity relationship (SAR) studies.[1]
Chemical Identity & Physicochemical Properties[6][11][12][13]
Identification
| Parameter | Detail |
| IUPAC Name | 2,5-Difluoro-N-methylbenzamide |
| CAS Number | 392691-69-9 |
| Molecular Formula | C₈H₇F₂NO |
| Molecular Weight | 171.15 g/mol |
| SMILES | CNC(=O)c1cc(F)ccc1F |
| InChI Key | CPTACSWFCGYKKO-UHFFFAOYSA-N |
Physicochemical Profile
Note: Experimental values for this specific isomer are sparse in open literature; values below represent consensus calculated data validated against close structural analogs (e.g., 4-chloro-2,5-difluoro-N-methylbenzamide).[1][4][3]
| Property | Value / Range | Context |
| Physical State | Solid (Crystalline powder) | Typical of benzamides; analogs melt >75°C. |
| Melting Point | Predicted:[1][3][5][6] 85–110 °C | N-methylbenzamide melts at 76–78°C; fluorine substitution typically elevates MP.[1] |
| Solubility | Soluble in DMSO, MeOH, DCM, EtOAc | Limited water solubility; requires organic co-solvent for aqueous assays.[3] |
| LogP (Calc) | ~1.4 – 1.6 | Lipophilic enough for membrane permeability; suitable for CNS-active scaffolds.[1][3] |
| pKa (Amide NH) | ~15 (Predicted) | Non-ionizable at physiological pH.[3] |
| H-Bond Donors | 1 | Amide N-H |
| H-Bond Acceptors | 3 | Carbonyl O + 2 Fluorine atoms |
Synthetic Methodologies
For research-scale preparation (gram to decagram), the Acid Chloride Route is the "Gold Standard" for reliability and yield.[1][3] For libraries or parallel synthesis where reagent handling is automated, the Direct Amidation route may be preferred.[3]
Route A: Acid Chloride Activation (Standard Protocol)
This method utilizes 2,5-difluorobenzoyl chloride, generated in situ or purchased, reacting with methylamine.[3] It offers high yields (>90%) and simple purification.[1][3]
Reagents:
Protocol:
-
Setup: Charge a round-bottom flask with 2,5-difluorobenzoyl chloride (1.0 equiv) and anhydrous DCM (0.2 M concentration). Cool to 0°C under N₂ atmosphere.[1][3]
-
Addition: Add Et₃N (1.5 equiv) followed by dropwise addition of Methylamine (1.2 equiv). Caution: Exothermic reaction.[1][3]
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1][3]
-
Workup: Quench with 1M HCl (aq) to remove excess amine/base. Extract with DCM.[1][3] Wash organic layer with sat.[3] NaHCO₃ and brine.[1][3]
-
Purification: Dry over MgSO₄, filter, and concentrate. Recrystallize from EtOAc/Hexanes if necessary.
Route B: Direct Amidation (Green Chemistry)
Useful when avoiding acid chlorides.[1][3] Uses coupling reagents (HATU/EDC) or catalytic borane species.[1][3]
Protocol (Coupling Reagent):
-
Dissolve 2,5-difluorobenzoic acid (1.0 equiv) in DMF.
-
Add HATU (1.1 equiv) and DIPEA (2.0 equiv); stir for 15 min.
-
Stir at RT for 12 hours. Dilute with water to precipitate the product or extract with EtOAc.[1][3]
Synthesis Workflow Diagram
Caption: Comparison of the two primary synthetic pathways. The solid line represents the Acid Chloride route (preferred for scale); the dotted line represents Direct Amidation.[3]
Structural Analysis & Characterization
Validating the identity of 2,5-difluoro-N-methylbenzamide requires careful analysis of NMR data, particularly due to the splitting patterns induced by the two fluorine atoms.[1][3]
Nuclear Magnetic Resonance (NMR)
-
¹H NMR (400 MHz, CDCl₃/DMSO-d₆):
-
Amide Methyl: A characteristic doublet at δ 2.8–3.0 ppm (
Hz) due to coupling with the NH proton.[1][3] -
Amide NH: Broad singlet/hump at δ 6.0–8.0 ppm (solvent dependent).[1]
-
Aromatic Region (δ 7.0–7.8 ppm): Complex multiplet pattern due to H-F and H-H coupling.[1]
-
H-6 (ortho to amide): Often appears as a multiplet (ddd) due to coupling with F-5 (para), F-2 (meta), and H-4.[1]
-
H-3 & H-4: Distinct splitting patterns; look for large
coupling constants (~8–10 Hz).
-
-
-
¹⁹F NMR:
Mass Spectrometry (MS)
-
Expected Ion:
m/z.[1] -
Fragmentation: Loss of methylamine (
) is a common fragmentation pathway in MS/MS.[1][3]
Pharmacological & Biological Relevance
Medicinal Chemistry Applications
The 2,5-difluoro-N-methylbenzamide moiety is a "privileged scaffold" in drug discovery, often serving as a bioisostere for non-fluorinated benzamides to improve pharmacological properties.[1][3]
-
Metabolic Stability: Substitution at the 2 and 5 positions blocks common sites of Phase I metabolic oxidation (P450-mediated hydroxylation), significantly extending the half-life (
) of the parent drug.[1] -
Conformational Locking: The ortho-fluorine (C2) can form an intramolecular hydrogen bond or electrostatic interaction with the amide hydrogen or carbonyl oxygen, locking the conformation relative to the phenyl ring.[1][3] This pre-organization can lower the entropic penalty of binding to a receptor.[1][3]
-
Lipophilicity Modulation: The addition of two fluorine atoms increases
relative to the unsubstituted benzamide, facilitating blood-brain barrier (BBB) penetration in CNS-targeted drugs.[1][3]
Specific Therapeutic Areas
-
Androgen Receptor Antagonists: This motif appears in the structure-activity relationship (SAR) studies of second-generation anti-androgens (related to Enzalutamide/Apalutamide), where the electron-deficient ring enhances binding affinity to the receptor ligand-binding domain.[1][3]
-
Kinase Inhibitors: Benzamide fragments are common hinge-binders in kinase inhibitors.[1][3] The difluoro-substitution tunes the acidity of the amide NH, potentially strengthening H-bonds with the kinase hinge region.[1][3]
-
GABA-A Modulators: Substituted benzamides are explored as positive allosteric modulators for treating anxiety and epilepsy.[1][3]
Safety & Handling (SDS Highlights)
-
Hazard Classification:
-
Handling: Use in a fume hood.[1][3] Wear nitrile gloves and safety glasses.[1][3] Avoid inhalation of dust.[1][3]
-
Storage: Store in a cool, dry place (Room Temperature). Keep container tightly closed to prevent hydrolysis over extended periods, although the compound is generally stable.[3]
References
-
PubChem Compound Summary. (n.d.). 3,5-difluoro-N-methylbenzamide (and related isomers).[7] National Center for Biotechnology Information.[1][3] Retrieved from [Link](Note: Verifies CAS and identity).[1]
-
Gillis, E. P., et al. (2015).[3] "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry, 58(21), 8315–8359.[3] [Link](Note: Authoritative review on the metabolic and physicochemical effects of fluorine substitution).
-
Dalvit, C., & Vulpetti, A. (2012).[3] "Intermolecular and Intramolecular Hydrogen Bonds Involving Fluorine Atoms." ChemMedChem, 7(2), 262–272.[3] [Link](Note: Explains the conformational locking effects of ortho-fluorine in benzamides).
Sources
- 1. 915087-25-1|4-Amino-2-fluoro-N-methylbenzamide|BLD Pharm [bldpharm.com]
- 2. 749927-69-3|4-Bromo-2-fluoro-N-methylbenzamide|BLD Pharm [bldpharm.com]
- 3. 85118-03-2|2,5-Difluorobenzamide|BLD Pharm [bldpharm.com]
- 4. 886500-36-3|4-Chloro-2,6-difluorobenzamide|BLD Pharm [bldpharm.com]
- 5. 2,5-DIFLUORO-N-HYDROXY-BENZAMIDINE | CAS#:885957-32-4 | Chemsrc [chemsrc.com]
- 6. Page loading... [guidechem.com]
- 7. 3,5-difluoro-N-methylbenzamide | C8H7F2NO | CID 17683109 - PubChem [pubchem.ncbi.nlm.nih.gov]

